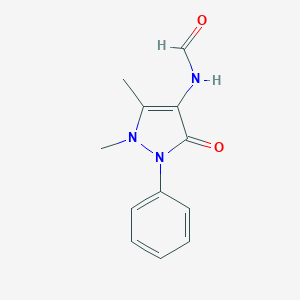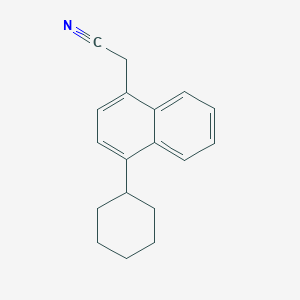
Acetil simvastatina
Descripción general
Descripción
Acetyl simvastatin is a derivative of simvastatin, a well-known lipid-lowering agent belonging to the statin class of medications. Statins are primarily used to reduce cholesterol levels in the blood and prevent cardiovascular diseases. Acetyl simvastatin is synthesized by introducing an acetyl group to the simvastatin molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
Aplicaciones Científicas De Investigación
Acetyl simvastatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of acetylation on statins and their chemical properties.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the development of new lipid-lowering agents and formulations.
Mecanismo De Acción
Acetyl simvastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, acetyl simvastatin reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Similar Compounds:
Simvastatin: The parent compound of acetyl simvastatin, widely used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins.
Uniqueness: Acetyl simvastatin is unique due to the presence of the acetyl group, which may enhance its lipophilicity and ability to cross cell membranes. This modification can potentially improve its pharmacokinetic profile and therapeutic efficacy compared to other statins .
Análisis Bioquímico
Biochemical Properties
Acetyl Simvastatin, like simvastatin, inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the mevalonate pathway that produces several compounds involved in lipid metabolism and transport, including cholesterol . By inhibiting this pathway, Acetyl Simvastatin reduces the endogenous production of cholesterol in the liver .
Cellular Effects
In cellular context, Acetyl Simvastatin has been shown to influence various types of cells and cellular processes. For instance, it has been reported that simvastatin can inhibit the activity of tissue factor (TF), a protein involved in blood clotting . Moreover, simvastatin has been found to inhibit cholesterol esterification induced in cells by acetyl LDL .
Molecular Mechanism
The molecular mechanism of Acetyl Simvastatin involves competitive inhibition of HMG-CoA reductase, leading to a decrease in the production of mevalonate, a precursor of cholesterol . This results in a reduction of intracellular cholesterol, which in turn induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood .
Temporal Effects in Laboratory Settings
Over time, Acetyl Simvastatin has been observed to cause an increase in the intracellular content of lipid droplets within cells, a phenomenon which might contribute to the antiproliferative effects of statins . This effect is partly due to the uptake of cholesterol and triacylglycerols from the medium, but particularly due to enhanced synthesis of triacylglycerols .
Dosage Effects in Animal Models
In animal models, the effects of simvastatin have been shown to vary with different dosages. For instance, administration of high dosages of simvastatin to animals in preclinical toxicology studies has resulted in a spectrum of toxicities in a variety of organ systems .
Metabolic Pathways
Acetyl Simvastatin is involved in the mevalonate pathway, which generates a series of isoprenoid metabolites vital for different cellular functions, from cholesterol synthesis to the control of cell growth and differentiation . The inhibition of this pathway by Acetyl Simvastatin has beneficial pleiotropic effects .
Transport and Distribution
Simvastatin, from which Acetyl Simvastatin is derived, has been shown to be transported into bacterial cells, leading to drug bioaccumulation over time . This process is augmented upon the addition of bile acids .
Subcellular Localization
The subcellular localization of Acetyl Simvastatin is not explicitly mentioned in the literature. Given that it is a derivative of simvastatin, it is likely to share similar subcellular localizations. Simvastatin, as a lipophilic statin, can diffuse freely across cell membranes and is therefore expected to be distributed throughout the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of acetyl simvastatin involves several steps, starting from lovastatin or simvastatin. One common method includes:
Enzymatic Hydrolysis: Lovastatin is hydrolyzed to form a triol acid.
Lactonization: The triol acid undergoes lactonization to form a diol lactone.
Acylation: The diol lactone is regioselectively acylated at the 4-position hydroxyl group to form 4-acetyl lactone.
Enzymatic Acylation: The 8-position hydroxyl group of the 4-acetyl lactone is acylated enzymatically to form acetyl simvastatin.
Industrial Production Methods: Industrial production of acetyl simvastatin often employs biocatalysis due to its efficiency and sustainability. Biocatalyzed synthesis involves using enzymes to catalyze specific reactions under mild conditions, reducing the need for harsh chemicals and minimizing waste .
Types of Reactions:
Oxidation: Acetyl simvastatin can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone or ester functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.
Major Products:
Oxidation: Oxidized derivatives of acetyl simvastatin.
Reduction: Reduced forms of the molecule, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the acetyl group.
Propiedades
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVWRJDVJRNCPE-BIKFJBPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163099 | |
| Record name | Acetyl simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145576-25-6 | |
| Record name | Acetyl simvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl simvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetyl simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL SIMVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)





![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)
